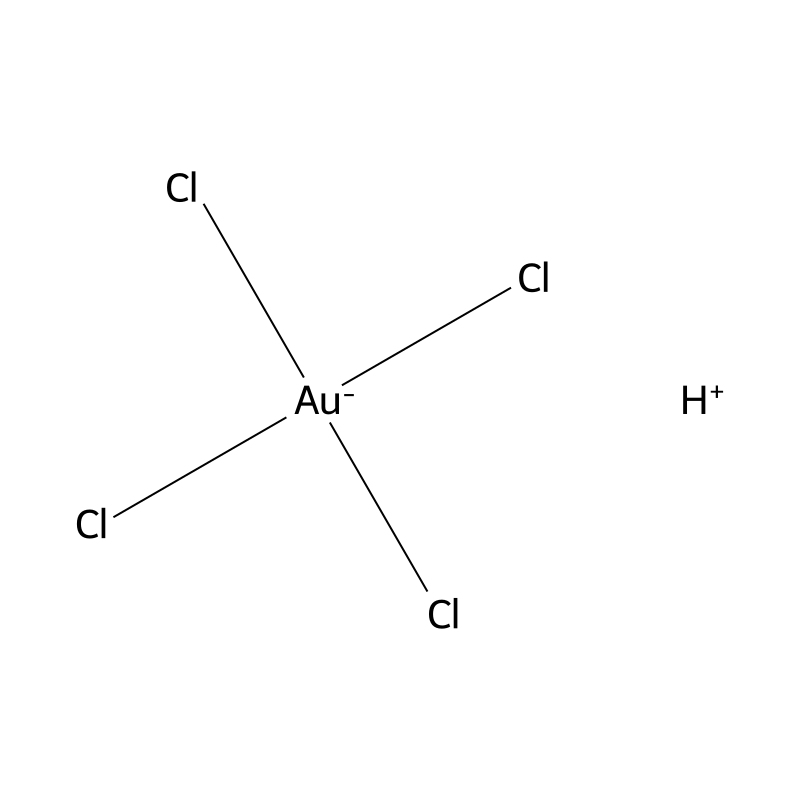Trichlorogold;hydrochloride
AuCl4H

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
AuCl4H
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
Trichlorogold;hydrochloride, also known as Gold(III) Chloride Trihydrate (AuCl₄•3H₂O), is a widely used inorganic compound in scientific research. Its synthesis involves the reaction of gold metal with chlorine gas in the presence of hydrochloric acid. The resulting AuCl₄⁻ ion (Tetrachloroaurate(III) ion) is then crystallized with water molecules to form the trihydrate form.
Several techniques are employed to characterize trichlorogold;hydrochloride, including:
- X-ray crystallography: This technique reveals the arrangement of atoms within the crystal lattice, providing information about the compound's structure and packing efficiency.
- Infrared spectroscopy: This technique helps identify the functional groups present in the molecule by analyzing the vibrational frequencies of its bonds.
- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the chemical environment of specific atoms within the molecule, aiding in structural elucidation.
Applications in Material Science:
Trichlorogold;hydrochloride finds applications in various material science research areas:
- Electroplating: It serves as a precursor for depositing thin films of gold onto various surfaces. These gold films have diverse applications in electronics, catalysis, and sensors.
- Nanoparticle synthesis: It is used to prepare gold nanoparticles through reduction reactions. These nanoparticles have unique optical and catalytic properties, making them valuable for biomedical applications, drug delivery, and catalysis.
- Development of functional materials: It is employed in the synthesis of various functional materials, such as photocatalysts, which can convert light energy into chemical energy.
Applications in Catalysis:
Trichlorogold;hydrochloride is a versatile catalyst used in various organic and inorganic reactions, including:
- Hydrolysis: It catalyzes the hydrolysis of various organic compounds, such as esters and amides.
- Oxidation: It can be used as an oxidizing agent in certain reactions, such as the conversion of alcohols to aldehydes and ketones.
- C-C bond formation: It can act as a catalyst for the formation of carbon-carbon bonds, which are crucial for building complex organic molecules.
Other Research Applications:
Trichlorogold;hydrochloride is also explored in other research areas, such as:
Trichlorogold;hydrochloride, also known as gold(III) chloride or chloroauric acid, is a chemical compound with the formula AuCl₄H. It consists of a gold ion in the +3 oxidation state coordinated to four chloride ions and a proton. This compound is highly soluble in water and exhibits hygroscopic properties, making it an important reagent in various
- Formation of Chloroauric Acid: When gold(III) chloride reacts with hydrochloric acid, it forms chloroauric acid:
- Decomposition: At elevated temperatures (above 160 °C), trichlorogold;hydrochloride decomposes into gold(I) chloride and chlorine gas:
- Reduction Reactions: It can be reduced to elemental gold by various reducing agents, such as ferrous ions:
- Complex Formation: Trichlorogold;hydrochloride can form complexes with various ligands, making it useful in organometallic chemistry .
Trichlorogold;hydrochloride has been studied for its potential biological activities, particularly in cancer therapy. Its ability to induce apoptosis in cancer cells has been noted, suggesting that it may have anticancer properties. Additionally, its interactions with biomolecules can affect cellular processes, although further research is needed to fully understand its mechanisms of action and therapeutic potential .
Trichlorogold;hydrochloride can be synthesized through several methods:
- Direct Chlorination: Gold metal reacts with chlorine gas at high temperatures to produce gold(III) chloride, which can then be dissolved in hydrochloric acid to yield trichlorogold;hydrochloride.
- Aqua Regia Method: Mixing concentrated nitric acid and hydrochloric acid (aqua regia) with gold metal leads to the dissolution of gold and formation of chloroauric acid.
- Solvothermal Synthesis: Under controlled conditions, gold salts can be reacted with chlorinating agents in solvent media to produce trichlorogold;hydrochloride .
Trichlorogold;hydrochloride has a variety of applications:
- Catalysis: It serves as a catalyst in organic reactions, including oxidation processes and hydroarylation reactions.
- Analytical Chemistry: Used in the detection and quantification of gold in various samples.
- Material Science: Employed in the synthesis of gold nanoparticles for use in electronics and biomedicine.
- Pharmaceuticals: Investigated for its potential use as an anticancer agent due to its biological activity .
Interaction studies of trichlorogold;hydrochloride have focused on its reactivity with biological molecules, such as proteins and nucleic acids. These interactions can influence cellular functions and may lead to therapeutic effects or cytotoxicity. Research indicates that the compound can form stable complexes with thiol-containing compounds, which may play a role in its biological activity .
Similar Compounds: Comparison
Several compounds are structurally or functionally similar to trichlorogold;hydrochloride. Here are some notable comparisons:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Gold(I) chloride | AuCl | Less reactive than trichlorogold;hydrochloride |
| Gold(III) iodide | AuI₃ | Similar oxidation state but different halogen |
| Potassium tetrachloroaurate | K[AuCl₄] | Soluble salt form of chloroauric acid |
| Sodium tetrachloroaurate | Na[AuCl₄] | Another soluble salt form with similar properties |
| (Triphenylphosphine)gold(I) chloride | (C₁₈H₁₅P)AuCl | Organometallic compound used in catalysis |
Trichlorogold;hydrochloride stands out due to its high solubility and reactivity as a Lewis acid, allowing for diverse applications in catalysis and materials science that other similar compounds may not offer .
Related CAS
GHS Hazard Statements
H302 (69.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (86.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (69.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (62.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
1303-50-0






